Clinical Efficacy Comparison: ARV-471 vs. Fulvestrant on Progression-Free Survival (PFS) in ESR1-Mutant Advanced Breast Cancer
In a head-to-head Phase 3 clinical trial (VERITAC-2), ARV-471 demonstrated superior progression-free survival (PFS) compared to fulvestrant in patients with ESR1-mutant ER+/HER2- advanced breast cancer [1]. The median PFS was 5.0 months for ARV-471 versus 2.1 months for fulvestrant, yielding a 57% reduction in the risk of disease progression or death (HR=0.57) [1]. This finding establishes ARV-471 as a clinically differentiated agent specifically for the biomarker-defined subpopulation of patients with ESR1 mutations, where fulvestrant shows limited benefit [2].
| Evidence Dimension | Progression-Free Survival (PFS) |
|---|---|
| Target Compound Data | Median PFS = 5.0 months (95% CI: 3.7–7.4), HR = 0.57 (95% CI: 0.42–0.77) |
| Comparator Or Baseline | Fulvestrant: Median PFS = 2.1 months (95% CI: 1.9–3.5) |
| Quantified Difference | 2.9-month increase in median PFS; 43% reduction in risk of progression or death |
| Conditions | Phase 3 VERITAC-2 trial (NCT05654623) in patients with ESR1-mutated ER+/HER2- advanced breast cancer previously treated with CDK4/6 inhibitor and endocrine therapy |
Why This Matters
This data justifies prioritizing ARV-471 over fulvestrant for preclinical or clinical research focused on ESR1-mutant breast cancer, where it provides a 2.4-fold longer median PFS.
- [1] Hamilton E, et al. Vepdegestrant, a PROTAC estrogen receptor (ER) degrader, vs fulvestrant in ER-positive/human epidermal growth factor receptor 2 (HER2)–negative advanced breast cancer: Results of the global, randomized, phase 3 VERITAC-2 study. J Clin Oncol. 2025;43(17_suppl):LBA1000. View Source
- [2] American Association for Cancer Research. Mixed Results for PROTAC Degrader in Breast Cancer. Cancer Discov. 2025 Mar 11. View Source
